molecular formula C15H13N5OS2 B2772544 1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1209106-14-8

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B2772544
CAS No.: 1209106-14-8
M. Wt: 343.42
InChI Key: HJEBVVZXTYYJGE-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining pyrazole, benzo[1,2-d:3,4-d’]bis(thiazole), and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural motifs. This uniqueness imparts distinct electronic, photophysical, and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-7-6-20(3)19-11(7)14(21)18-15-17-9-4-5-10-12(13(9)23-15)16-8(2)22-10/h4-6H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEBVVZXTYYJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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